molecular formula C20H20BrClN2O5 B4162630 1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]benzimidazole;oxalic acid

1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]benzimidazole;oxalic acid

Cat. No.: B4162630
M. Wt: 483.7 g/mol
InChI Key: DCQFEDQKTMXUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]benzimidazole;oxalic acid is a complex organic compound that features a benzimidazole core linked to a phenoxybutyl chain, which is further substituted with bromine, chlorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]benzimidazole;oxalic acid typically involves multiple steps:

    Formation of the Phenoxybutyl Intermediate:

    Coupling with Benzimidazole:

    Formation of the Oxalate Salt:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]benzimidazole;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the halogens.

Scientific Research Applications

1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]benzimidazole;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]benzimidazole;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]-1H-benzimidazole hydrochloride
  • 1-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]-1H-benzimidazole nitrate
  • 1-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]-1H-benzimidazole sulfate

Comparison:

  • Structural Differences: The primary difference lies in the counterion (oxalate, hydrochloride, nitrate, sulfate), which can influence the compound’s solubility, stability, and reactivity.
  • Unique Properties: The oxalate salt may offer specific advantages in terms of solubility and stability, making it suitable for certain applications where other salts may not perform as well.

Properties

IUPAC Name

1-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O.C2H2O4/c1-13-10-14(19)18(15(20)11-13)23-9-5-4-8-22-12-21-16-6-2-3-7-17(16)22;3-1(4)2(5)6/h2-3,6-7,10-12H,4-5,8-9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQFEDQKTMXUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCCCN2C=NC3=CC=CC=C32)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]benzimidazole;oxalic acid
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1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]benzimidazole;oxalic acid
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1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]benzimidazole;oxalic acid
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1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]benzimidazole;oxalic acid
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1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]benzimidazole;oxalic acid
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1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]benzimidazole;oxalic acid

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